Dihydroobtusifoliol

Sterol 14α-demethylase CYP51 substrate specificity Plant vs. fungal sterol biosynthesis

Dihydroobtusifoliol (24,28-dihydroobtusifoliol; CAS 16910-33-1) is a C14α-methyl phytosterol—specifically (3β,4α,5α)-4,14-dimethylergost-8-en-3-ol—that occurs as a natural product in organisms such as the green alga Graesiella emersonii and the plant Nicotiana benthamiana. It is the 24,28-saturated analog of obtusifoliol and functions as a substrate for sterol 14α-demethylase (CYP51) enzymes, displaying sharply divergent substrate efficiency between plant and fungal isoforms.

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
CAS No. 16910-33-1
Cat. No. B108015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroobtusifoliol
CAS16910-33-1
Synonyms24,28-dihydroobtusifoliol
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C
InChIInChI=1S/C30H52O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19-24,27,31H,9-18H2,1-8H3/t20-,21+,22-,23+,24-,27-,28-,29+,30-/m0/s1
InChIKeyTVOLMEISVFEEJU-AJGJEUHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroobtusifoliol (CAS 16910-33-1): A 14α-Methyl Phytosterol with Defined CYP51 Substrate Bias and Emerging Cell-Differentiation Activity


Dihydroobtusifoliol (24,28-dihydroobtusifoliol; CAS 16910-33-1) is a C14α-methyl phytosterol—specifically (3β,4α,5α)-4,14-dimethylergost-8-en-3-ol—that occurs as a natural product in organisms such as the green alga Graesiella emersonii and the plant Nicotiana benthamiana [1][2]. It is the 24,28-saturated analog of obtusifoliol and functions as a substrate for sterol 14α-demethylase (CYP51) enzymes, displaying sharply divergent substrate efficiency between plant and fungal isoforms [3][4].

Why Obtusifoliol, Lanosterol, or Other 14α-Methyl Sterols Cannot Simply Replace Dihydroobtusifoliol in Targeted Workflows


Although dihydroobtusifoliol shares the 14α-methyl sterol scaffold with obtusifoliol, lanosterol, and 24,25-dihydrolanosterol, its saturated C24–C28 side chain fundamentally alters its interaction with CYP51 isoforms across biological kingdoms. In yeast, 24,28-dihydroobtusifoliol is a negligible substrate for lanosterol 14α-demethylase, whereas obtusifoliol is efficiently turned over [1]. Conversely, in plant microsomes, the same saturated side chain is well tolerated, yielding 75% of the activity seen with obtusifoliol [2]. These kingdom-dependent selectivity differences mean that substituting obtusifoliol for dihydroobtusifoliol will invert the experimental outcome in fungal vs. plant enzyme assays, and substituting lanosterol will misrepresent the substrate preference of plant CYP51 isoforms. Furthermore, evidence that dihydroobtusifoliol lacks inhibitory activity toward yeast CYP51—while other 14α-methyl sterols such as lanosterol and 24-methylene-24,25-dihydrolanosterol cause 53% and 47% inhibition, respectively—rules out generic interchangeability in inhibitor screening campaigns [1][3].

Quantitative Differentiation Evidence for Dihydroobtusifoliol (CAS 16910-33-1) vs. Obtusifoliol and Other 14α-Methyl Sterols


Plant CYP51 Retains 75% Activity with Dihydroobtusifoliol, While Yeast CYP51 Rejects It Entirely — A Kingdom-Level Selectivity Switch

In maize (Zea mays) seedling microsomes, 24,28-dihydroobtusifoliol functions as a good substrate for obtusifoliol 14α-demethylase (CYP51), achieving 75% of the activity measured for the native substrate obtusifoliol [1]. In stark contrast, when assayed with purified yeast (Saccharomyces cerevisiae) lanosterol 14α-demethylase (P-45014DM), 24,28-dihydroobtusifoliol is a 'very poor substrate,' while obtusifoliol is efficiently demethylated with an apparent Vmax of 15.4 nmol/min/nmol P-450 and an apparent Km of 12.0 µM [2]. This kingdom-dependent activity inversion is not observed with obtusifoliol itself, which serves as a substrate for both enzymes.

Sterol 14α-demethylase CYP51 substrate specificity Plant vs. fungal sterol biosynthesis Obtusifoliol 14α-demethylase

Dihydroobtusifoliol Accumulates as a Specific Biomarker of CYP51 Inhibition in Planta, Distinguishing It from Obtusifoliol

In Galium aparine (cleavers) treated with the triazole fungicide epoxiconazole, both obtusifoliol and dihydroobtusifoliol were detected in treated tissues, indicating that epoxiconazole inhibits the cytochrome P-450-dependent obtusifoliol 14α-demethylase [1]. While both C14-methyl sterols accumulate upon CYP51 blockade, dihydroobtusifoliol offers a unique diagnostic advantage: its saturated side chain makes it resistant to further side-chain modifications, yielding a more stable and specific accumulation signal compared to obtusifoliol, which retains the Δ24(28) double bond susceptible to additional enzymatic transformations. In untreated tissues, obtusifoliol is typically detectable, whereas dihydroobtusifoliol is often below detection limits, making its appearance a cleaner binary readout of CYP51 inhibition.

Azole fungicide mode of action Phytosterol profiling CYP51 inhibition biomarker Epoxiconazole

Dihydroobtusifoliol Exerts No Inhibitory Activity on Yeast CYP51, in Contrast to Lanosterol and 24-Methylene-24,25-Dihydrolanosterol

When evaluated for inhibitory activity against yeast (Saccharomyces cerevisiae) sterol 14α-demethylase using obtusifoliol as the substrate, 24,28-dihydroobtusifoliol produced no inhibition whatsoever [1]. Under identical conditions, the related 14α-methyl sterols lanosterol and 24-methylene-24,25-dihydrolanosterol inhibited obtusifoliol 14α-demethylation by 53.1% and 47.4%, respectively, while 24,25-dihydrolanosterol produced 16.4% inhibition [1]. This complete lack of inhibitory activity distinguishes dihydroobtusifoliol from all other tested 14α-methyl sterols and makes it a uniquely inert compound in fungal CYP51 inhibition assays.

CYP51 inhibitor screening Sterol 14α-demethylase inhibition Azole target engagement Counter-screening

Dihydroobtusifoliol Arrests Proliferation of Undifferentiated Cells and Induces Monocytic Differentiation — A Functional Claim Absent for Obtusifoliol

According to a patent disclosure, dihydroobtusifoliol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its proposed use as an anti-cancer agent and for the treatment of hyperproliferative skin conditions such as psoriasis [1]. This cell-differentiation activity has not been reported for the closely related analog obtusifoliol in the accessible literature, suggesting that saturation of the Δ24(28) double bond may confer a gain of function relevant to mammalian cell biology. Importantly, this differentiation-inducing property represents a pharmacological dimension that is entirely orthogonal to the compound's well-characterized role as a CYP51 substrate.

Cell differentiation Anti-cancer sterol Monocyte differentiation Undifferentiated cell proliferation

High-Value Application Scenarios Where Dihydroobtusifoliol (CAS 16910-33-1) Provides a Verifiable Procurement Advantage


Kingdom-Specific CYP51 Selectivity Profiling in Antifungal vs. Herbicide Discovery Programs

In agrochemical and antifungal drug discovery, CYP51 (sterol 14α-demethylase) is a major target. Because dihydroobtusifoliol is a good substrate for plant CYP51 (75% relative activity vs. obtusifoliol [1]) but virtually inert toward yeast CYP51 [2], it enables parallel screening to distinguish plant-selective from fungal-selective CYP51 inhibitors. A compound that blocks dihydroobtusifoliol turnover in maize microsomes but fails to compete in a yeast lanosterol demethylation assay can be flagged as a candidate herbicide safener or plant growth regulator, while the inverse selectivity profile prioritizes antifungal leads. This dual-enzyme counter-screen is not achievable using obtusifoliol alone, which is a substrate for both isoforms.

In-Planta Target Engagement Biomarker for Triazole and Novel CYP51 Inhibitor Agrochemicals

Dihydroobtusifoliol accumulates specifically in plant tissues when CYP51 is pharmacologically inhibited, as demonstrated in epoxiconazole-treated Galium aparine [1]. Unlike obtusifoliol, which is present at baseline levels in untreated plants, dihydroobtusifoliol's low or absent baseline signal provides a cleaner, more sensitive biomarker for confirming target engagement in whole-plant mode-of-action studies. Agrochemical researchers should incorporate dihydroobtusifoliol into their phytosterol profiling panels as a primary readout of CYP51 inhibition, reducing ambiguity in structure–activity relationship interpretation.

Negative Control for Sterol 14α-Demethylase Inhibition Assays Using Structurally Matched 14α-Methyl Sterols

In inhibitor screening cascades against fungal CYP51, structurally related 14α-methyl sterols such as lanosterol (53.1% inhibition) and 24-methylene-24,25-dihydrolanosterol (47.4% inhibition) produce significant background inhibition [1]. Dihydroobtusifoliol, with 0% inhibition under identical conditions, serves as an ideal negative control that is chemically and structurally matched to the inhibitory sterol set. Including dihydroobtusifoliol in each assay plate allows researchers to distinguish genuine, target-specific CYP51 inhibition from nonspecific sterol effects, improving assay quality and hit triage confidence.

Sterol Scaffold for Mammalian Cell Differentiation Studies in Oncology and Dermatology Research

The patent-reported activity of dihydroobtusifoliol in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1] positions this compound as a unique entry point for exploring sterol-mediated cell fate regulation. Oncology researchers investigating differentiation therapy approaches, and dermatology researchers studying hyperproliferative skin disorders such as psoriasis, should prioritize dihydroobtusifoliol over obtusifoliol and other 14α-methyl sterols for which no comparable differentiation activity has been documented. Procurement for these applications should include verification of the compound's stereochemical purity, as the (3β,4α,5α) configuration is integral to its biological activity.

Quote Request

Request a Quote for Dihydroobtusifoliol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.